![molecular formula C17H18F2N4O B2677073 2-(2,4-difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide CAS No. 2097860-41-6](/img/structure/B2677073.png)
2-(2,4-difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide
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Overview
Description
Scientific Research Applications
Chemical Structure and Synthesis
Compounds with related structural frameworks, such as pyrimidine derivatives, have been extensively studied for their unique chemical properties. For instance, the synthesis and crystal structure determination of heterocyclic derivatives of guanidine, including those with pyrimidine rings, highlight the importance of such compounds in medicinal chemistry due to their potential therapeutic applications (Banfield, Fallon, & Gatehouse, 1987). These studies provide foundational knowledge that can be applied to the synthesis and characterization of 2-(2,4-difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide, offering insights into its potential chemical behavior and applications.
Biological Activity
Research on pyrimidine-containing compounds has also shed light on their biological activities. For example, compounds with the pyrimidine structure have been evaluated for their potential as ligands for various receptors, demonstrating significant activity across a range of biological targets (Altenbach et al., 2008). This suggests that 2-(2,4-difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide could also exhibit interesting biological activities, warranting further exploration in pharmacological contexts.
Pharmaceutical Applications
The structural motif of pyrimidine is prevalent in many pharmaceutical agents, indicating the therapeutic potential of compounds featuring this nucleus. The design and synthesis of dual inhibitors of thymidylate synthase and dihydrofolate reductase, incorporating pyrimidine rings, exemplify the approach to leveraging such structures for developing antitumor agents (Gangjee et al., 2000). These findings suggest that the specific structure of 2-(2,4-difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide may be tailored for high-affinity interactions with biological targets, offering a promising avenue for the development of new pharmaceuticals.
Mechanism of Action
properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O/c18-13-5-4-12(15(19)10-13)9-16(24)22-11-14-3-1-8-23(14)17-20-6-2-7-21-17/h2,4-7,10,14H,1,3,8-9,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLRPUSOUNDYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide |
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